Sodium gamma-linolenate

Description

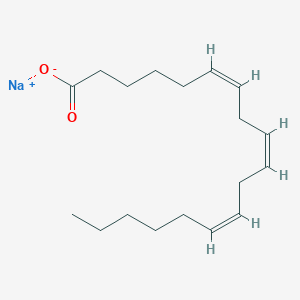

Structure

3D Structure of Parent

Properties

CAS No. |

86761-55-9 |

|---|---|

Molecular Formula |

C18H29NaO2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

sodium;(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-,13-12-; |

InChI Key |

MQLYJTAVSNRQGM-HPFCUAHCSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Gamma Linolenic Acid

De Novo Synthesis and Precursors

The primary pathway for the synthesis of gamma-linolenic acid in the body begins with the dietary essential fatty acid, linoleic acid (LA). LA is an 18-carbon omega-6 fatty acid that cannot be synthesized by the human body and must be obtained from the diet.

The initial and crucial step in the biosynthesis of GLA is the desaturation of linoleic acid. researchgate.netfrontiersin.org This reaction introduces a double bond into the fatty acid chain, converting LA (18:2n-6) into GLA (18:3n-6). nih.govnih.govmdpi.com This conversion is a key control point in the metabolic pathway of omega-6 fatty acids. frontiersin.org

The enzyme responsible for the conversion of linoleic acid to gamma-linolenic acid is delta-6 desaturase, which is encoded by the FADS2 gene. researchgate.netwikipedia.orggenecards.org This enzyme is a member of the fatty acid desaturase family and functions by introducing a double bond at the delta-6 position of the fatty acid carbon chain. wikipedia.orgnih.gov FADS2 is located in the endoplasmic reticulum membrane. nih.gov

| Substrate | Enzyme | Product | Significance of Step |

|---|---|---|---|

| Linoleic Acid (LA) | Delta-6 Desaturase (FADS2) | Gamma-Linolenic Acid (GLA) | Rate-limiting step in the biosynthesis of long-chain omega-6 PUFAs genecards.orgtuscany-diet.netembopress.orguniprot.org |

The activity of delta-6 desaturase is not constant and is subject to regulation by various dietary and metabolic factors. Nutritional status plays a significant role; for instance, high glucose diets have been shown to affect FADS2 activity. researchgate.net The presence of other fatty acids also influences the enzyme's function. Both omega-3 and omega-6 polyunsaturated fatty acids can modulate the expression and activity of delta-6 desaturase. nih.gov For example, a high intake of linoleic acid or alpha-linolenic acid can lead to feedback inhibition of the enzyme. researchgate.net

Enzymatic Catalysis by Delta-6 Desaturase (FADS2)

Subsequent Metabolic Conversions of Gamma-Linolenic Acid

Once synthesized, gamma-linolenic acid is quickly metabolized further in the omega-6 fatty acid pathway. It does not typically accumulate in high concentrations in tissues because it is a transient intermediate.

Following its formation, gamma-linolenic acid is rapidly elongated to form dihomo-gamma-linolenic acid (DGLA; 20:3n-6). tuscany-diet.netnih.govwikipedia.org This reaction involves the addition of two carbon atoms to the carboxyl end of the GLA molecule. The enzyme responsible for this elongation step is Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). nih.govnih.gov ELOVL5 is a key enzyme in the elongation of long-chain polyunsaturated fatty acids. genecards.orgnih.gov This conversion from GLA to DGLA is generally efficient. mdpi.comwikipedia.org DGLA is a precursor to a variety of bioactive lipid mediators.

| Precursor | Enzyme | Product | Next Step in Pathway |

|---|---|---|---|

| Linoleic Acid | Delta-6 Desaturase (FADS2) | Gamma-Linolenic Acid (GLA) | Elongation |

| Gamma-Linolenic Acid (GLA) | ELOVL5 | Dihomo-gamma-linolenic Acid (DGLA) | Further desaturation to Arachidonic Acid |

Divergent Metabolic Fates of DGLA

Once available, DGLA is not solely a precursor to arachidonic acid. It is also a substrate for other enzymatic pathways that produce a distinct set of bioactive lipid mediators. These pathways run parallel to and compete with the metabolism of arachidonic acid.

Eicosanoid Biosynthesis from DGLA

Like arachidonic acid, DGLA can be released from cell membrane phospholipids (B1166683) by the action of phospholipase A2 and subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov However, the eicosanoids derived from DGLA belong to a different series than those from AA and possess unique biological activities.

DGLA is a substrate for both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov These enzymes convert DGLA into prostaglandin (B15479496) H1 (PGH1), the precursor for all 1-series prostanoids. nih.gov This series includes prostaglandins (B1171923) such as prostaglandin E1 (PGE1) and thromboxane (B8750289) A1 (TXA1). researchgate.net

PGE1, in particular, is a significant metabolite known for its anti-inflammatory and vasodilatory properties. researchgate.netresearchgate.net It is synthesized from DGLA via the COX-1 and COX-2 pathways. researchgate.net The production of 1-series prostaglandins stands in contrast to the 2-series prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2) that are synthesized from arachidonic acid and are often associated with pro-inflammatory and pro-aggregatory responses. researchgate.net

Kinetic studies have revealed differences in how COX isoforms metabolize DGLA and AA. While DGLA and AA exhibit similar affinities and reaction rates for COX-2, AA is the preferred substrate for COX-1. oup.comnih.gov This preference implies that in tissues where COX-1 is the dominant isoform, the production of PGE2 from AA is favored over the production of PGE1 from DGLA, even when DGLA levels are elevated. oup.comnih.gov

In addition to the COX pathway, DGLA can be metabolized by lipoxygenase (LOX) enzymes. Specifically, 15-lipoxygenase (15-LOX) converts DGLA into 15-hydroperoxyeicosatrienoic acid (15-HPETrE), which is then reduced to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govresearchgate.net

This metabolite, 15-HETrE, is recognized for its anti-inflammatory properties. researchgate.net The 15-LOX pathway provides an alternative metabolic route for DGLA that produces signaling molecules capable of modulating inflammatory responses. nih.govresearchgate.net Human neutrophils and eosinophils are capable of metabolizing DGLA into 15-HETrE, demonstrating this pathway's relevance in immune cells. oup.com

Competitive Interactions with Arachidonic Acid Metabolism

A crucial aspect of DGLA's biological role is its competitive relationship with arachidonic acid (AA). Since both DGLA and AA are substrates for the same COX and LOX enzymes, an increase in the cellular concentration of DGLA can competitively inhibit the metabolism of AA. nih.govlipinutragen.it

This competition leads to a reduced synthesis of 2-series prostaglandins and 4-series leukotrienes, which are potent pro-inflammatory mediators derived from AA. nih.gov Therefore, the beneficial effects of DGLA are attributed not only to the inherent anti-inflammatory properties of its own metabolites (like PGE1 and 15-HETrE) but also to its ability to decrease the production of pro-inflammatory eicosanoids from AA. nih.govresearchgate.net The balance between DGLA and AA is considered a critical factor in regulating inflammatory processes within the body. nih.gov For example, DGLA has been shown to be much more potent than eicosapentaenoic acid (EPA) in inhibiting platelet aggregation, an effect linked to its competition with AA.

Genetic Factors Influencing Gamma-Linolenic Acid Metabolism

The efficiency of converting dietary linoleic acid and GLA into long-chain polyunsaturated fatty acids like DGLA and AA is not uniform across all individuals. A significant portion of this variability is due to genetic factors, particularly polymorphisms within the fatty acid desaturase (FADS) gene cluster on chromosome 11. nih.govnih.gov This cluster contains the FADS1 and FADS2 genes, which encode the delta-5 and delta-6 desaturase enzymes, respectively. nih.govnih.gov

Single nucleotide polymorphisms (SNPs) within the FADS gene cluster are strongly associated with circulating levels of polyunsaturated fatty acids. nih.govoup.com Certain genetic variants, often referred to as minor alleles, are linked to lower desaturase activity. nih.gov Individuals carrying these minor alleles tend to have higher levels of precursor fatty acids (like linoleic acid and DGLA) and lower levels of product fatty acids (like GLA and AA). nih.govcambridge.org For instance, the SNP rs174537 in the FADS1 gene is a key variant where individuals with the TT genotype have significantly higher DGLA levels and lower AA levels compared to those with the GG genotype, indicating reduced FADS1 (delta-5 desaturase) efficiency. nih.govoup.com

These genetic differences can explain a substantial amount of the variance in AA levels among individuals, with some studies suggesting it could be as high as 28.5%. nih.govresearchgate.net Furthermore, the frequencies of these FADS gene variants differ significantly among various ethnic populations. nih.govfrontiersin.org For example, genotypes associated with more efficient conversion of precursors to AA are found at a much higher frequency in populations of African descent compared to those of European descent. nih.govnih.gov This suggests that the innate capacity to synthesize long-chain polyunsaturated fatty acids can be population-dependent, potentially influencing dietary requirements and health disparities. frontiersin.orgnih.gov

Polymorphisms and Variations within the Fatty Acid Desaturase (FADS) Gene Cluster

The biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), including the metabolic fate of gamma-linolenic acid (GLA), is significantly influenced by genetic factors. Central to this regulation is the fatty acid desaturase (FADS) gene cluster located on human chromosome 11q12-13.1. nih.govnih.gov This cluster contains the genes FADS1, FADS2, and FADS3, which encode for the delta-5 desaturase (D5D), delta-6 desaturase (D6D), and a desaturase with less-defined function, respectively. nih.govmdpi.com The D6D and D5D enzymes are the rate-limiting steps in the synthesis of various PUFAs. nih.govtuscany-diet.net

Genetic variations, particularly single-nucleotide polymorphisms (SNPs), within the FADS gene cluster have been robustly associated with differences in circulating and tissue levels of PUFAs. mdpi.comnih.govresearchgate.net These polymorphisms can alter the expression and activity of the desaturase enzymes, thereby affecting the efficiency of fatty acid conversion. mdpi.com For instance, minor alleles in certain FADS SNPs are linked to reduced D5D activity, which leads to higher levels of precursor fatty acids and lower levels of their products. nih.govmdpi.com

Research has identified several key SNPs within the FADS cluster that impact PUFA metabolism. For example, polymorphisms such as rs174556 in FADS1 and rs99780 in FADS2 have been studied for their association with fatty acid metabolism. frontiersin.org Studies have shown that carriers of specific alleles for SNPs like rs482548 (FADS2) and rs174456 can exhibit altered responses to omega-3 PUFA supplementation, highlighting the role of these genetic variations in modulating fatty acid metabolism. nih.govresearchgate.net The investigation of 18 different SNPs covering the majority of common genetic variations in the FADS gene cluster has confirmed their significant influence on fatty acid composition in the body. nih.govresearchgate.net

Impact of Genetic Variations on DGLA/AA Ratios in Biological Systems

The genetic variations within the FADS gene cluster have a direct and measurable impact on the ratio of Dihomo-gamma-linolenic acid (DGLA) to Arachidonic acid (AA). This ratio is a critical indicator of the efficiency of the D5D enzyme, which is encoded by the FADS1 gene and catalyzes the conversion of DGLA to AA. nih.govvt.edu Consequently, polymorphisms in FADS1 are strongly associated with variations in the DGLA/AA ratio. nih.govnih.gov

Studies have demonstrated significant associations between FADS locus SNPs and circulating levels of DGLA, AA, and the AA/DGLA ratio. nih.govnih.gov For example, the SNP rs174537 has been extensively studied, with the 'G' allele being associated with a more efficient conversion of DGLA to AA. nih.govnih.gov This results in individuals with the GG genotype having higher plasma levels of AA and lower levels of DGLA, and thus a significantly higher AA/DGLA ratio. nih.govvt.edu

Interestingly, the frequency of these influential alleles can differ across populations, leading to ancestry-related differences in PUFA profiles. Research has shown that individuals of African ancestry have a higher frequency of the 'G' allele of rs174537 compared to those of European ancestry. nih.govnih.gov This genetic predisposition contributes to observations of significantly higher circulating AA levels and lower DGLA levels in African Americans compared to European Americans. nih.govnih.gov The impact of FADS genetic variants on PUFA metabolism is therefore more pronounced in populations with a higher prevalence of genotypes associated with increased FADS1 enzymatic activity. nih.govnih.govresearchgate.net

Impact of FADS1 Gene Variants on DGLA and AA Levels

| FADS1 SNP | Allele | Effect on D5D (FADS1) Activity | Impact on DGLA Levels | Impact on AA Levels | Resulting AA/DGLA Ratio | Population Reference |

|---|---|---|---|---|---|---|

| rs174537 | G | Increased Conversion Efficiency | Lower | Higher | Higher | Higher frequency in African Americans nih.govnih.gov |

| rs174537 | T | Reduced Conversion Efficiency | Higher | Lower | Lower | Higher frequency in European Americans nih.govvt.edu |

Interplay with Other Polyunsaturated Fatty Acid Pathways (n-3 and n-6)

The metabolic pathway of gamma-linolenic acid, which is part of the n-6 family of polyunsaturated fatty acids, is intricately linked with the n-3 PUFA pathway. This interplay arises from the fact that both pathways rely on the same set of desaturase and elongase enzymes for the synthesis of their respective long-chain metabolites. nih.gov Specifically, the delta-6 and delta-5 desaturase enzymes are critical for the conversion of precursor fatty acids in both the n-3 and n-6 series. nih.gov

This shared enzymatic machinery leads to competition between the n-3 and n-6 fatty acid substrates. The metabolic flow through one pathway can be significantly influenced by the concentration and availability of fatty acids from the other pathway. For example, a high dietary intake of linoleic acid (LA), the precursor to the n-6 pathway, can inhibit the conversion of alpha-linolenic acid (ALA), the precursor to the n-3 pathway, into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov

Conversely, an increased intake of n-3 fatty acids, such as ALA, EPA, and DHA, can compete with n-6 fatty acids for the same desaturase enzymes. nih.gov This competition can lead to a reduced synthesis of arachidonic acid (AA) from DGLA. nih.gov The efficacy of n-3 fatty acids in lowering AA levels is also dependent on the background dietary fat composition, particularly the ratio of linoleic acid to saturated fatty acids. nih.gov Therefore, the balance between dietary n-3 and n-6 fatty acids is a crucial determinant of the types and quantities of bioactive eicosanoids and other lipid mediators produced in the body, which have significant implications for inflammatory and other physiological processes. patsnap.com

Competitive Interactions Between n-3 and n-6 PUFA Pathways

| Enzyme | n-6 Pathway Substrate → Product | n-3 Pathway Substrate → Product | Nature of Interaction |

|---|---|---|---|

| Delta-6 Desaturase (D6D) | Linoleic Acid (LA) → Gamma-Linolenic Acid (GLA) | Alpha-Linolenic Acid (ALA) → Stearidonic Acid (SDA) | Competitive. High levels of LA can reduce the conversion of ALA. nih.gov |

| Elongase | Gamma-Linolenic Acid (GLA) → Dihomo-gamma-linolenic acid (DGLA) | Stearidonic Acid (SDA) → Eicosatetraenoic Acid (ETA) | Shared enzyme in both pathways. |

| Delta-5 Desaturase (D5D) | Dihomo-gamma-linolenic acid (DGLA) → Arachidonic Acid (AA) | Eicosatetraenoic Acid (ETA) → Eicosapentaenoic Acid (EPA) | Competitive. High levels of n-3 PUFAs can reduce the synthesis of AA from DGLA. nih.gov |

Cellular and Molecular Mechanisms of Gamma Linolenic Acid and Its Metabolites

Modulation of Inflammatory Signaling Pathways

Gamma-linolenic acid has been shown to attenuate inflammatory responses by intervening in several critical intracellular signaling cascades. Its mechanisms involve the regulation of transcription factors and protein kinases that are central to the inflammatory process.

A primary mechanism through which GLA exerts its anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immunity.

Under normal conditions, NF-κB is held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of kappa B (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins. nih.gov This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to act. nih.gov

Research has demonstrated that GLA can intervene in this process. In studies using lipopolysaccharide (LPS)-induced macrophages, treatment with GLA markedly inhibited the phosphorylation and subsequent degradation of IκBα. nih.govresearchgate.net By preventing the breakdown of this inhibitory protein, GLA effectively keeps NF-κB sequestered in the cytoplasm, thereby preventing its activation. researchgate.net Further studies have shown that GLA treatment significantly lowers the NF-κB/IκB ratio, indicating a stabilization of the inhibitory protein. mdpi.com

Once IκB is degraded, the active NF-κB complex, typically composed of p50 and p65 subunits, translocates from the cytoplasm into the nucleus. nih.govresearchgate.net Inside the nucleus, it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

GLA has been found to suppress this critical step. Studies have shown that GLA treatment significantly diminishes the translocation of the NF-κB p65 subunit to the nucleus. researchgate.netnih.gov Consequently, the DNA binding activity of NF-κB is markedly reduced in the presence of GLA, which has been confirmed through decreased reporter gene activity. nih.govresearchgate.netresearchgate.net This suppression of translocation and DNA binding is a direct result of the stabilization of IκB in the cytoplasm.

The ultimate outcome of NF-κB activation is the transcription of a wide array of pro-inflammatory genes. These include genes encoding for enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

By inhibiting the NF-κB pathway at multiple levels, GLA leads to a significant downregulation of these pro-inflammatory molecules. Research has consistently shown that GLA treatment reduces the expression of COX-2, iNOS, IL-1β, IL-6, and TNF-α in inflammatory models. nih.govresearchgate.netnih.govresearchgate.net This reduction in the production of inflammatory mediators is a key component of the anti-inflammatory profile of GLA.

Activator Protein-1 (AP-1) is another transcription factor that plays a vital role in inflammation, cell proliferation, and differentiation. frontiersin.orgnih.gov It is typically composed of proteins from the Jun and Fos families. frontiersin.org The activity of AP-1 is controlled by various stimuli, including inflammatory cytokines and stress, often through the MAPK signaling pathway. frontiersin.orgnih.gov

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases that are crucial for transducing extracellular signals to intracellular targets, thereby regulating a multitude of cellular processes, including inflammation. wikipedia.org The three major MAPK subfamilies are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. youtube.com These kinases form a signaling cascade that often leads to the activation of transcription factors like NF-κB and AP-1. nih.govresearchgate.net

The inhibitory effects of GLA on NF-κB and AP-1 are, in part, mediated through the modulation of MAPK signaling. nih.govresearchgate.net Studies have revealed that GLA can significantly reduce the LPS-induced phosphorylation of ERK1/2 and JNK-1, indicating an inhibition of these pathways. nih.gov By suppressing the ERK and JNK signaling cascades, GLA effectively blocks the upstream signals required for the full activation of NF-κB and AP-1. nih.govresearchgate.net Additionally, research in other models has shown that GLA can inhibit the p38 MAPK pathway, suggesting a broad-spectrum influence on MAPK signaling. plos.orgnih.gov

Research Findings on Gamma-Linolenic Acid's Molecular Mechanisms

| Signaling Pathway | Specific Target/Mechanism | Observed Effect of Gamma-Linolenic Acid (GLA) | Supporting Citations |

|---|---|---|---|

| NF-κB Pathway | IκB Degradation and Phosphorylation | Inhibited LPS-induced IκBα degradation and phosphorylation. | nih.govresearchgate.netmdpi.com |

| NF-κB Translocation and DNA Binding | Suppressed the translocation of the p65 subunit to the nucleus and reduced DNA binding activity. | nih.govresearchgate.netnih.govresearchgate.net | |

| Pro-inflammatory Gene Expression | Downregulated the expression of COX-2, iNOS, TNF-α, IL-1β, and IL-6. | nih.govresearchgate.netnih.govresearchgate.net | |

| AP-1 Pathway | AP-1 Activation and DNA Binding | Decreased LPS-induced AP-1 nuclear protein-DNA binding affinity. | nih.govresearchgate.net |

| MAPK Signaling | ERK and JNK Phosphorylation | Reduced LPS-induced phosphorylation of ERK1/2 and JNK-1. | nih.gov |

| p38 MAPK Activity | Required for basal activity in some immune contexts and inhibited in others. | plos.orgnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK, JNK, p38)

Inhibition of ERK1/2 and JNK Phosphorylation

Gamma-linolenic acid (GLA) has been shown to modulate crucial intracellular signaling pathways involved in inflammation and cell proliferation, specifically the mitogen-activated protein kinase (MAPK) cascades involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinases (JNK). Research indicates that GLA can inhibit inflammatory responses by suppressing the ERK and JNK signal transmission pathways. researchgate.net In studies on C6 glioma models, the administration of GLA resulted in a notable decrease in the expression of both ERK1 and ERK2 proteins. nih.gov This reduction in ERK1/2 expression is linked to downstream effects, including decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP2), which are critical for angiogenesis and tumor progression. nih.gov The mechanism suggests that by inhibiting the phosphorylation and subsequent activation of ERK and JNK, GLA can effectively interrupt the signaling cascade that leads to the expression of pro-inflammatory and pro-proliferative genes. researchgate.net

Role of p38 MAPK in Basal Immunity

The p38 MAP kinase pathway is a conserved signaling cascade that plays a vital role in protecting organisms from infections and oxidative stress. plos.orgnih.gov It is a key regulator of innate and adaptive immunity. nih.gov Research using the Caenorhabditis elegans model has identified gamma-linolenic acid as essential for maintaining the basal activity of this p38 MAP kinase pathway. plos.orgnih.gov

Studies have demonstrated that a deficiency in GLA leads to increased susceptibility to bacterial infections, which is associated with a reduced basal expression of several immune-specific genes that encode antimicrobial peptides. plos.orgnih.gov Supplementation with GLA can restore this function. This evidence highlights that GLA is required for basal innate immunity, and its mechanism involves ensuring the proper activity level of the p38 MAP kinase pathway, which in turn regulates the expression of genes critical for defense against pathogens. plos.orgnih.gov The p38 pathway is known to regulate the production of various inflammatory mediators, further underscoring its importance in the immune response. nih.govmdpi.com

Nrf2-Dependent Anti-oxidant Response Activation

Nuclear factor erythroid 2–related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting cells from oxidative stress. mdpi.com Gamma-linolenic acid has been identified as a potent activator of the Nrf2 signaling pathway. airitilibrary.com Under conditions of oxidative stress, GLA can activate the Nrf2/heme oxygenase-1 (HO-1) antioxidant signaling pathway. airitilibrary.com This activation involves the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, initiating their transcription. airitilibrary.comnih.gov

Studies have shown that GLA can alleviate lipopolysaccharide (LPS)-induced muscle atrophy by activating this Nrf2/HO-1 pathway, thereby reducing oxidative stress and improving the secretion of pro-inflammatory cytokines. airitilibrary.com The activation of Nrf2 by GLA leads to the expression of a wide array of anti-inflammatory and antioxidant products, demonstrating its role in cellular defense mechanisms. researchgate.net

Interaction with Nuclear Receptors

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. nih.gov This family includes three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological functions. nih.govnih.gov PPARs are crucial regulators of lipid and glucose homeostasis, acting as "lipid sensors" that modulate the expression of genes involved in fatty acid metabolism, adipogenesis, and inflammation. eurekaselect.comnih.gov Research has established that GLA exerts some of its biological effects by acting through PPARs. nih.gov Upon activation by a ligand like GLA, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to regulate the transcription of target genes. nih.goveurekaselect.com

Ligand Activity for PPARα and PPARγ

Gamma-linolenic acid and other polyunsaturated fatty acids have been identified as natural ligands for PPARs. pnas.org Specifically, GLA has been shown to bind to and activate both PPARα and PPARγ. pnas.orgreactome.org Competition binding assays have confirmed that polyunsaturated fatty acids, including linolenic acid, can function as direct ligands for both PPARα and PPARγ at physiological concentrations. pnas.orgstmarys-ca.edu

In the context of breast cancer cells, studies have demonstrated that PPARγ, in particular, serves as a key receptor for GLA. nih.gov The effects of GLA on the expression of certain genes in these cells were abolished when PPARγ was removed using antisense oligonucleotides, whereas the removal of PPARα had no such effect, highlighting the specific role of PPARγ in mediating GLA's actions in this context. nih.gov This ligand activity is crucial for initiating the downstream gene regulation responsible for many of GLA's metabolic and anti-inflammatory effects.

Regulation of Lipid Metabolism Genes by PPARs

As master regulators of energy homeostasis, PPARs play a central role in controlling the expression of a wide array of genes involved in lipid metabolism. nih.govbohrium.com The two isoforms activated by GLA, PPARα and PPARγ, have distinct but complementary roles.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. eurekaselect.comnih.gov Its activation by ligands like GLA leads to the coordinated induction of genes involved in the uptake and β-oxidation of fatty acids in mitochondria and peroxisomes. pnas.org

PPARγ is most abundantly expressed in adipose tissue and is a pivotal regulator of adipocyte differentiation and lipid storage. nih.govpnas.orgnih.gov Activation of PPARγ promotes the storage of fatty acids in adipose tissue, thereby playing a key role in lipid homeostasis. pnas.org

Table 1: Summary of GLA's Molecular Interactions This table provides a summary of the key molecular targets of Gamma-Linolenic Acid (GLA) and the primary outcomes of their interaction.

| Target Pathway/Receptor | Effect of GLA Interaction | Primary Cellular Outcome |

|---|---|---|

| ERK1/2 & JNK Signaling | Inhibition of Phosphorylation | Reduction of pro-inflammatory and pro-proliferative gene expression |

| p38 MAPK Pathway | Maintenance of Basal Activity | Support of basal innate immunity and defense against pathogens |

| Nrf2 Pathway | Activation | Upregulation of antioxidant and cytoprotective gene expression |

| PPARα | Ligand Binding & Activation | Upregulation of genes for fatty acid catabolism and oxidation |

| PPARγ | Ligand Binding & Activation | Regulation of genes for adipogenesis and fatty acid storage |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| c-Jun N-terminal kinases | JNK |

| Extracellular signal-regulated kinases 1 and 2 | ERK1/2 |

| Gamma-Linolenic Acid | GLA |

| Heme oxygenase-1 | HO-1 |

| Lipopolysaccharide | LPS |

| Matrix metalloproteinase-2 | MMP2 |

| Nuclear factor erythroid 2–related factor 2 | Nrf2 |

| Peroxisome Proliferator-Activated Receptor alpha | PPARα |

| Peroxisome Proliferator-Activated Receptor beta/delta | PPARβ/δ |

| Peroxisome Proliferator-Activated Receptor gamma | PPARγ |

| Retinoid X receptor | RXR |

| Sodium gamma-linolenate (B1238488) |

Effects on Cellular Energetics and Lipid Homeostasis

Gamma-linolenic acid (GLA) and its downstream metabolites exert significant influence over cellular energy pathways and the maintenance of lipid balance. These effects are crucial for normal cellular function and are implicated in the compound's broader physiological impacts. The mechanisms involve direct effects on fatty acid breakdown, mitochondrial function, and the intricate balance between cellular self-renewal (autophagy) and programmed cell death (apoptosis).

Gamma-linolenic acid has been shown to enhance the catabolism of fatty acids through β-oxidation. In studies using alpha mouse liver 12 (AML-12) cells, GLA treatment led to an increase in fatty acid β-oxidation, which was associated with a reduction in cellular lipid content. acs.org This effect is partly mediated by the upregulation of key genes involved in this process. Specifically, GLA increases the mRNA and protein expression of Carnitine Palmitoyltransferase 1α (CPT1α) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). acs.org CPT1α is a critical rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation.

Research in animal models further supports these findings. Oils rich in GLA have been demonstrated to increase hepatic peroxisomal fatty acid oxidation and the activity of carnitine palmitoyltransferase in rats. nih.gov Compared to other dietary fats like palm and safflower oils, GLA-rich oil significantly increased the activity and mRNA levels of various hepatic enzymes involved in both mitochondrial and peroxisomal fatty acid oxidation in a dose-dependent manner. nih.gov

| Molecule | Effect of GLA | Cell/Animal Model | Reference |

|---|---|---|---|

| CPT1α | Increased mRNA and protein expression | Alpha mouse liver 12 (AML-12) cells | acs.org |

| PPARα | Increased mRNA and protein expression | Alpha mouse liver 12 (AML-12) cells | acs.org |

| Carnitine Palmitoyltransferase | Increased activity | Rats (in vivo) | nih.gov |

| Peroxisomal β-oxidation Rate | Increased | Rats (in vivo) | nih.gov |

GLA directly impacts mitochondrial function, which can vary depending on the cell type and context. In Walker 256 carcinosarcoma cells, GLA induces significant alterations in mitochondrial metabolism. nih.gov Treatment with GLA led to a significant decrease in the activity of mitochondrial respiratory chain complexes I+III and IV. nih.gov This impairment of the electron transport chain resulted in a greatly diminished mitochondrial membrane potential. nih.gov Despite this decrease in mitochondrial function, intracellular ATP concentrations were largely maintained, suggesting a metabolic shift, possibly towards increased glycolysis. nih.gov

Further studies on the Walker 256 tumor model revealed that a GLA-rich diet alters the fatty acid composition of mitochondrial membranes, leading to increases in GLA's elongation product, dihomo-γ-linolenic acid (DGLA), and decreases in other fatty acids. nih.gov These compositional changes were associated with a significant decrease in the maximal activity of carnitine palmitoyltransferase I (CPT I) in the outer mitochondrial membrane and a reduction in its sensitivity to its inhibitor, malonyl CoA. nih.gov A recent study also highlighted that GLA, found in breast milk, is essential for activating the retinoid X receptor (RXR), a protein that helps equip cardiac mitochondria with the necessary machinery for fatty acid consumption right after birth, ensuring proper heart function. youtube.com

GLA plays a critical role in modulating the delicate balance between autophagy and apoptosis. In a model of nonalcoholic fatty liver disease (NAFLD) using palmitic acid-treated hepatocytes, GLA was found to protect the cells by activating autophagy and reducing apoptosis. acs.orgnih.gov This protective effect was mediated through the LKB1-AMPK-mTOR signaling pathway. acs.orgnih.gov GLA treatment upregulated the expression of key autophagy-related proteins such as Beclin-1 and autophagy-related 5 (Atg5). acs.org Concurrently, it reduced apoptosis, as indicated by a decrease in the ratio of BAX to BCL2 expression. acs.org The inhibition of either autophagy or AMPK reversed the beneficial effects of GLA, confirming the pathway's importance. acs.orgnih.gov

Conversely, in various cancer cell lines, GLA is a potent inducer of apoptosis. In Walker 256 carcinosarcoma cells and human chronic myelogenous leukemia K562 cells, GLA treatment leads to an increased apoptotic index. nih.govnih.gov This pro-apoptotic effect involves the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and leads to the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.govnih.gov This process culminates in DNA fragmentation and the appearance of typical apoptotic nuclei. nih.govnih.gov

Impact on Cell Proliferation and Migration in Experimental Models

Numerous experimental studies have demonstrated that gamma-linolenic acid can inhibit the proliferation and migration of cancer cells. This anti-tumor activity has been observed in various models, including glioblastoma, one of the most aggressive forms of brain cancer. In both human and rat glioblastoma cells, treatment with GLA resulted in a decreased number of proliferative cells and an increased number of apoptotic cells. researchgate.netnih.gov

In an in vivo orthotopic C6 glioma model, the continuous infusion of GLA led to a significant decrease in tumor size (by 75%) and a reduction in microvessel density, indicating anti-angiogenic effects. nih.gov The mechanisms underlying this inhibition of proliferation involve the modulation of key cell cycle control proteins. GLA treatment was found to increase the expression of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p27, while decreasing the expression of phosphorylated retinoblastoma protein (pRb). nih.gov These changes effectively halt the progression of the cell cycle. Furthermore, GLA was shown to reduce the expression and activity of matrix metalloproteinase-2 (MMP2), an enzyme crucial for cell migration and invasion. nih.gov

| Parameter | Effect of GLA | Model System | Reference |

|---|---|---|---|

| Cell Proliferation | Decreased | Human and Rat Glioblastoma Cells (in vitro) | researchgate.netnih.gov |

| Cell Migration | Decreased | Human and Rat Glioblastoma Cells (in vitro) | researchgate.net |

| Tumor Size | Decreased (by 75%) | C6 Glioma (in vivo rat model) | nih.gov |

| p53 Protein Expression | Increased | C6 Glioma (in vivo rat model) | nih.gov |

| p27 Protein Expression | Increased | C6 Glioma (in vivo rat model) | nih.gov |

| MMP2 Activity | Reduced | C6 Glioma (in vivo rat model) | nih.gov |

Oxidative Stress Regulation and Reactive Oxygen Species Generation

The role of gamma-linolenic acid in regulating oxidative stress is complex and appears to be highly context-dependent. In some scenarios, GLA exhibits protective, antioxidant-like properties, while in others, particularly in cancer cells, it acts as a pro-oxidant, inducing the generation of reactive oxygen species (ROS).

In a protective capacity, GLA was shown to alleviate oxidative stress in liver cells by upregulating the mRNA levels of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, leading to a decrease in ROS content. acs.org Similarly, in studies involving radiation-induced damage, GLA protected cells by reducing ROS generation and restoring the activity of antioxidant enzymes. mdpi.comscispace.com

In contrast, the cytotoxic effect of GLA against tumor cells is often linked to its ability to induce oxidative stress. In Walker 256 carcinosarcoma cells, GLA treatment caused a marked increase in ROS and lipid peroxide production. nih.gov Studies on cultured human fibroblasts also demonstrated that GLA is a potent inducer of ROS production, with an efficacy greater than that of oleic or linoleic acids. nih.gov This increase in ROS is mediated, at least in part, by the activation of the NADPH oxidase complex. nih.gov The elevated lipid peroxidation in cancer cells treated with GLA is considered a key mechanism contributing to its pro-apoptotic and anti-proliferative effects. nih.govnih.gov This cytotoxicity could be reversed by the antioxidant alpha-tocopherol, highlighting the critical role of lipid peroxidation in GLA's anti-cancer activity. nih.gov

In Vitro and in Vivo Experimental Approaches to Studying Gamma Linolenic Acid

Cell Culture Models for Mechanistic Investigations

Cell culture systems are invaluable for dissecting the molecular pathways through which sodium gamma-linolenate (B1238488) exerts its effects. By using specific cell lines, researchers can study its impact on isolated cell types under controlled conditions.

Macrophage Cell Lines (e.g., RAW 264.7, THP-1) in Inflammatory Research

Macrophage cell lines are instrumental in studying the inflammatory and anti-inflammatory properties of various compounds. The murine RAW 264.7 and human THP-1 cell lines are widely used to model inflammatory responses.

In studies utilizing RAW 264.7 macrophages, gamma-linolenic acid has demonstrated significant anti-inflammatory effects. When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, GLA has been shown to inhibit the production of key inflammatory mediators. For instance, GLA significantly curtails the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-interleukin-1β (pro-IL-1β) researchgate.netnih.gov. This leads to a reduction in nitric oxide (NO) production researchgate.net. The molecular mechanism behind this inhibition involves the downregulation of critical signaling pathways. GLA has been observed to suppress the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two major transcription factors that regulate the expression of pro-inflammatory genes researchgate.netnih.gov. This is achieved by inhibiting the degradation of IκB-α, a key inhibitor of NF-κB, and reducing the expression of phosphorylated extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK)-1 researchgate.netnih.gov.

Furthermore, research has shown that GLA can protect RAW 264.7 cells from damage induced by ionizing radiation. Pre-treatment with GLA enhanced the metabolic viability of irradiated cells and reduced DNA damage, as evidenced by a decrease in micronuclei formation mdpi.comresearchgate.netnih.gov. This protective effect is associated with a reduction in reactive oxygen species (ROS) generation and the restoration of the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins mdpi.comresearchgate.net.

While much of the research has focused on RAW 264.7 cells, the human THP-1 monocytic cell line is also a crucial model. Upon differentiation into macrophages, THP-1 cells are used to study human-specific inflammatory responses. Studies have shown that in LPS-stimulated human monocytes, GLA can suppress the release of interleukin-1β (IL-1β) researchgate.net. This effect is partly attributed to the inhibition of an autoinduction loop where IL-1β amplifies its own production researchgate.net.

Effects of Gamma-Linolenic Acid on Macrophage Cell Lines

| Cell Line | Stimulus | Key Findings | Signaling Pathways Affected | Reference |

|---|---|---|---|---|

| RAW 264.7 | Lipopolysaccharide (LPS) | Inhibited iNOS, COX-2, and pro-IL-1β expression; Reduced nitric oxide production. | NF-κB, AP-1, ERK1/2, JNK | researchgate.netnih.gov |

| RAW 264.7 | Ionizing Radiation | Increased cell viability; Reduced DNA damage and ROS generation. | Bcl-2/Bax ratio | mdpi.comresearchgate.netnih.gov |

| Human Monocytes (THP-1 precursor) | Lipopolysaccharide (LPS) | Suppressed IL-1β release by blocking autoinduction. | IL-1 signaling | researchgate.net |

Lymphocyte and Immune Cell Models for Immunomodulation Studies

The immunomodulatory effects of gamma-linolenic acid are investigated using various lymphocyte and immune cell models. These studies help to understand how GLA influences the adaptive immune system.

In studies with healthy human subjects, dietary supplementation with GLA was found to modulate certain immune cell populations. Specifically, consumption of 2.0 g of GLA per day led to a significant decrease in the proportion of natural killer (NK) cells among peripheral blood mononuclear cells (PBMCs) cambridge.orgnih.govresearchgate.net. However, this dosage did not significantly alter T lymphocyte proliferation or the production of inflammatory cytokines by monocytes cambridge.orgnih.gov.

Animal studies provide further insights into the immunomodulatory actions of GLA. In rats fed diets containing varying levels of GLA, a dose-dependent effect on immune parameters was observed. High doses of GLA led to a significant suppression of leukotriene B4 (LTB4) production by peritoneal exudate cells nih.gov. LTB4 is a potent pro-inflammatory lipid mediator, and its suppression suggests an anti-inflammatory effect. Additionally, dietary GLA was found to promote immunoglobulin productivity in mesenteric lymph node lymphocytes, indicating a potential enhancement of the gut immune system nih.gov.

Immunomodulatory Effects of Gamma-Linolenic Acid

| Model System | Key Findings | Reference |

|---|---|---|

| Healthy Human Subjects (PBMCs) | Decreased the proportion of natural killer (NK) cells. | cambridge.orgnih.govresearchgate.net |

| Rat Peritoneal Exudate Cells | Suppressed leukotriene B4 (LTB4) production. | nih.gov |

| Rat Mesenteric Lymph Node Lymphocytes | Promoted immunoglobulin productivity. | nih.gov |

Hepatocyte Models (e.g., AML-12 cells) in Lipid Metabolism Research

To investigate the role of gamma-linolenic acid in lipid metabolism, researchers often turn to hepatocyte cell lines, such as the alpha mouse liver 12 (AML-12) cell line. These cells provide a model to study liver-specific metabolic pathways.

A key study demonstrated that GLA can protect AML-12 cells from lipid metabolism disorders induced by palmitic acid (PA), a saturated fatty acid that can cause excessive fat deposition nih.govacs.orgresearchgate.net. In PA-treated AML-12 cells, GLA was found to reduce lipid content by decreasing triglyceride and cholesterol levels nih.govacs.org. This was accompanied by an increase in fatty acid β-oxidation, as indicated by the upregulated expression of carnitine palmitoyltransferase 1α (CPT1α) and peroxisome proliferator-activated receptor α (PPARα) nih.govacs.org.

The mechanism underlying these effects involves the modulation of autophagy and apoptosis. GLA was shown to activate autophagy and autophagosome-lysosome fusion while reducing apoptosis in PA-treated hepatocytes nih.govacs.org. This balance is mediated through the activation of the LKB1-AMPK-mTOR signaling pathway nih.govacs.orgresearchgate.net. The effects of GLA on lipid metabolism were reversed by inhibitors of autophagy and AMPK, confirming the central role of this pathway nih.govacs.org.

Effects of Gamma-Linolenic Acid on AML-12 Hepatocytes

| Condition | Effect of GLA | Mechanism | Reference |

|---|---|---|---|

| Palmitic Acid-Induced Lipid Accumulation | Reduced triglyceride and cholesterol content; Increased fatty acid β-oxidation. | Activation of the LKB1-AMPK-mTOR pathway, leading to a balance of autophagy and apoptosis. | nih.govacs.orgresearchgate.net |

Neuronal and Glial Cell Models (e.g., PC12 cells, C6 rat glioma) in Neurological Research

The effects of gamma-linolenic acid on the central nervous system are explored using neuronal and glial cell models. The C6 rat glioma cell line, in particular, has been used extensively to study the anti-tumor properties of GLA.

In vitro studies have consistently shown that GLA inhibits the proliferation of C6 glioma cells nih.govnih.gov. Research has delved into the molecular mechanisms responsible for this anti-proliferative effect. GLA treatment has been found to alter the expression of key proteins involved in cell cycle control and angiogenesis. For instance, GLA has been shown to decrease the expression of cyclin D1, phosphorylated retinoblastoma protein (pRb), and E2F1, while increasing the expression of p53 and p27 nih.gov. These changes collectively lead to a halt in cell cycle progression.

Furthermore, GLA appears to induce DNA damage in C6 glioma cells, as evidenced by an increase in micronucleus formation researchgate.net. This may be linked to a significant decrease in the expression of Ku80, a protein critical for DNA repair researchgate.net. By impairing the cancer cells' ability to repair their DNA, GLA could enhance their susceptibility to other treatments like radiotherapy.

Effects of Gamma-Linolenic Acid on C6 Rat Glioma Cells

| Effect | Key Molecular Changes | Reference |

|---|---|---|

| Inhibition of Cell Proliferation | Decreased expression of cyclin D1, pRb, and E2F1; Increased expression of p53 and p27. | nih.gov |

| Induction of DNA Damage | Increased micronucleus formation; Decreased expression of Ku80. | researchgate.net |

Endothelial and Smooth Muscle Cell Systems in Vascular Research

The influence of gamma-linolenic acid on the vascular system is studied using endothelial and smooth muscle cell models. These in vitro systems are crucial for understanding its potential role in cardiovascular health.

Studies have shown that GLA can exert anti-inflammatory effects in cultured human endothelial cells. When these cells are stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, GLA has been shown to reduce the inflammatory response soton.ac.uk.

Research has also investigated the interaction between macrophages and vascular smooth muscle cells (SMCs), a key process in the development of atherosclerosis. In co-culture experiments, macrophages isolated from mice fed a GLA-enriched diet were found to reduce the DNA synthesis and proliferation of SMCs ahajournals.orgscilit.comnih.gov. This inhibitory effect is mediated by a macrophage-derived soluble factor and appears to be dependent on the cyclooxygenase pathway ahajournals.org. These findings suggest that GLA may favorably modulate the atherogenic process by downregulating the uncontrolled proliferation of SMCs ahajournals.org.

Animal Models for Systemic and Tissue-Specific Effects

Animal models are essential for understanding the systemic and tissue-specific effects of sodium gamma-linolenate in a whole-organism context. These studies provide valuable data that bridges the gap between in vitro findings and potential human applications.

In vivo studies in rats have demonstrated that dietary GLA can dose-dependently modify the fatty acid composition of tissues. Supplementation with GLA leads to a significant increase in the levels of both GLA and its elongation product, dihomo-gamma-linolenic acid (DGLA), in the phospholipids (B1166683) of the liver, erythrocytes, and aorta scispace.com. This alteration in fatty acid profiles is associated with an increased production of prostaglandin (B15479496) E1 (PGE1), an eicosanoid with anti-inflammatory properties, by the aorta scispace.com.

Animal models of pain and inflammation have also been used to evaluate the effects of GLA. In the formalin test in rats, a model of persistent pain, GLA has been shown to have a reliable pain-relieving effect researchgate.net. This antinociceptive effect is accompanied by a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, and a decrease in the expression of the pain-related protein c-Fos in the spinal cord researchgate.net.

Furthermore, in vivo studies have corroborated the radioprotective effects of GLA observed in vitro. In mice exposed to lethal doses of whole-body radiation, pre-treatment with GLA significantly enhanced survival rates mdpi.comresearchgate.netnih.gov. This protection was associated with the restoration of normal levels of various cytokines (HMGB1, IL-6, TNF-α, IL-10) in the duodenum and the normalization of the expression of genes involved in inflammation and apoptosis, such as NF-κB, IκB, Bcl-2, and Bax mdpi.comresearchgate.net.

Studies in broiler chickens have also shown that dietary supplementation with GLA can improve immune activation and protect the intestinal mucosa. This was reflected in a significant reduction of enterobacteria in the gut, suggesting a beneficial effect on gut health nih.gov. In female mice, it was observed that sexual maturation leads to an increase in GLA content in muscle tissue, which is correlated with higher expression of the Δ6 desaturase (FADS2) enzyme responsible for GLA synthesis doaj.org.

Systemic and Tissue-Specific Effects of Gamma-Linolenic Acid in Animal Models

| Animal Model | Key Findings | Tissue/System Affected | Reference |

|---|---|---|---|

| Rats | Increased DGLA in phospholipids; Increased aortic PGE1 production. | Liver, Erythrocytes, Aorta | scispace.com |

| Rats (Formalin Test) | Antinociceptive effect; Reduced pro-inflammatory cytokines and c-Fos expression. | Spinal Cord (Nervous System) | researchgate.net |

| Mice (Lethal Radiation) | Increased survival rate; Restoration of cytokine balance and gene expression. | Duodenum (Gastrointestinal System), Systemic | mdpi.comresearchgate.net |

| Broiler Chickens | Improved immune activation; Reduced gut enterobacteria. | Gastrointestinal System, Immune System | nih.gov |

| Mice | Increased GLA content with sexual maturation. | Muscle Tissue | doaj.org |

Rodent Models (e.g., mice, rats) for Biochemical and Physiological Studies

Rodent models, particularly mice and rats, are extensively used to investigate the biochemical and physiological effects of dietary GLA. These studies have provided valuable data on how GLA influences lipid metabolism, inflammatory processes, and nervous system function.

In studies focusing on hepatic lipid metabolism, dietary supplementation with GLA-rich oils has been shown to modulate fatty acid oxidation. In rats, oils rich in GLA were reported to moderately increase the activity and mRNA levels of enzymes involved in hepatic peroxisomal fatty acid oxidation. jst.go.jp For instance, a fungal oil containing 25.3% GLA led to an approximate 39% increase in the hepatic peroxisomal fatty acid oxidation rate in Wistar rats. jst.go.jp Similarly, an evening primrose oil rich in GLA (42.6%) resulted in a 66–82% increase in the same parameter in Sprague-Dawley rats. jst.go.jp While the enhancing effects in rats are considered moderate, studies using apolipoprotein E-deficient mice demonstrated a strong, dose-dependent increase in the activity and mRNA levels of hepatic fatty acid oxidation enzymes in response to GLA oil. nih.gov These findings highlight a potential species-specific difference in the metabolic response to GLA. jst.go.jp

Regarding lipogenesis, GLA oil, when compared to saturated fats like palm oil, has been observed to reduce the activity and mRNA levels of numerous lipogenic enzymes in both rats and mice. jst.go.jp This effect was comparable to that of linoleic acid-rich safflower oil. jst.go.jp

In the context of neurological studies, research in streptozotocin-diabetic rats has explored the effects of a conjugate of GLA and the antioxidant alpha-lipoic acid (GLA-LA) on diabetes-related deficits. While the treatment did not reverse established deficits in nerve conduction velocity, it did improve long-term potentiation in the hippocampus, a measure of synaptic plasticity relevant to learning and memory. nih.gov Further research in rats has indicated that GLA may ameliorate glycation-induced memory impairment, with more significant effects observed at lower doses. nih.gov

The following table summarizes key findings from rodent studies on the effects of gamma-linolenic acid.

| Model Organism | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Wistar Rats | Hepatic Fatty Acid Oxidation | Dietary GLA-rich fungal oil increased hepatic peroxisomal fatty acid oxidation rate by approximately 39%. | jst.go.jp |

| Sprague-Dawley Rats | Hepatic Fatty Acid Oxidation | Evening primrose oil rich in GLA increased hepatic peroxisomal fatty acid oxidation rate by 66-82%. | jst.go.jp |

| Apolipoprotein E-deficient Mice | Hepatic Fatty Acid Metabolism | GLA oil strongly and dose-dependently increased activity and mRNA levels of hepatic fatty acid oxidation enzymes. | nih.gov |

| Rats and Mice | Hepatic Lipogenesis | GLA oil reduced the activity and mRNA levels of lipogenic enzymes compared to palm oil. | jst.go.jp |

| Streptozotocin-diabetic Rats | Nervous System Function | A GLA-alpha-lipoic acid conjugate improved long-term potentiation in the hippocampus. | nih.gov |

| Sprague-Dawley Rats | Memory Impairment | GLA ameliorated glycation-induced memory impairment, particularly at lower doses. | nih.gov |

Invertebrate Models (e.g., Caenorhabditis elegans) for Genetic and Innate Immune Studies

The nematode Caenorhabditis elegans serves as a powerful model organism for investigating the genetic underpinnings of fatty acid metabolism and its role in innate immunity. Its genetic tractability and well-defined nervous and immune systems allow for detailed mechanistic studies.

Research using C. elegans has demonstrated that GLA, along with stearidonic acid (SDA), is crucial for basal innate immunity. Deficiencies in these 18-carbon polyunsaturated fatty acids (PUFAs) lead to increased susceptibility to bacterial pathogens like Pseudomonas aeruginosa. This heightened susceptibility is linked to a reduced basal expression of several immune-specific genes that encode antimicrobial peptides.

Furthermore, GLA and SDA are necessary to maintain the basal activity of the p38 MAP kinase pathway, a signaling cascade that plays a vital role in protecting organisms from infections and oxidative stress. Genetic evidence from C. elegans indicates that the Δ6-desaturase enzyme, FAT-3, is responsible for producing GLA and SDA, and its function is required in the intestine to regulate the expression of genes involved in infection and stress responses.

The following table outlines significant findings from studies using C. elegans to understand the role of gamma-linolenic acid.

| Model Organism | Area of Study | Key Findings |

|---|---|---|

| Caenorhabditis elegans | Innate Immunity | GLA and stearidonic acid are essential for basal innate immunity against bacterial pathogens. |

| Caenorhabditis elegans | Gene Expression | Deficiencies in GLA and SDA are associated with reduced expression of antimicrobial peptide genes. |

| Caenorhabditis elegans | Signaling Pathways | GLA and SDA are required to maintain the basal activity of the p38 MAP kinase pathway, which is crucial for immune and stress responses. |

| Caenorhabditis elegans | Genetic Regulation | The Δ6-desaturase FAT-3 is required for the production of GLA and SDA and for regulating immune and stress response genes in the intestine. |

Aquatic Organism Models (e.g., fish) for Immunomodulation Research

Aquatic organisms, particularly fish species like zebrafish (Danio rerio), are increasingly used as models for immunomodulation research due to their well-characterized immune systems that share similarities with mammals. These models are valuable for studying the effects of dietary fatty acids on immune function and disease resistance.

Studies in zebrafish have explored the impact of dietary supplementation with omega-6 long-chain PUFAs, including precursors to GLA and its metabolites like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (ARA). Research has shown that dietary supplementation with microalgae rich in DGLA can modulate the mucosal immune response in the zebrafish gut. mdpi.com This includes elevated expression of genes related to anti-inflammatory cytokines, immune defense, and antioxidants. mdpi.com

The table below summarizes key research findings on the immunomodulatory effects of GLA-related compounds in aquatic models.

| Model Organism | Dietary Supplement | Key Immunomodulatory Effects | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | DGLA-rich microalgae | Elevated expression of genes for anti-inflammatory cytokines, immune defense, and antioxidants in the gut. | mdpi.com |

| Zebrafish (Danio rerio) | DGLA-rich microalgae | Improved immune function and enhanced resistance to Streptococcus iniae infection. | frontiersin.org |

| Zebrafish (Danio rerio) | DGLA-rich microalgae | Upregulation of genes related to immune function and antioxidant defense in the liver. | frontiersin.org |

Advanced Analytical Methodologies for Gamma-Linolenic Acid and Metabolites

The accurate identification and quantification of gamma-linolenic acid and its metabolites in biological samples are essential for understanding their metabolic pathways and physiological roles. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including GLA. This method typically involves the conversion of fatty acids into their more volatile methyl ester derivatives before analysis. The gas chromatograph separates the individual fatty acid methyl esters based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies these separated compounds based on their mass-to-charge ratio and fragmentation patterns.

GC-MS provides high sensitivity and allows for the reliable quantification of fatty acids through methods like stable isotope dilution. This technique is widely used to establish comprehensive fatty acid profiles in various biological samples, such as plasma, cells, and tissues. While GC-MS is highly effective for fatty acid analysis, it is important to note that for certain bioactive lipid mediators derived from fatty acids, such as eicosanoids, liquid chromatography-mass spectrometry (LC-MS) is often preferred as it may not require derivatization.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Separation and Quantification of Fatty Acids

High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of fatty acids and their metabolites. HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. Reversed-phase HPLC, often using C18 columns, is commonly employed for fatty acid separation.

LC-MS/MS offers high sensitivity and specificity, enabling the simultaneous quantification of multiple fatty acids in complex biological matrices like serum or plasma. This technique can be performed without the need for derivatization, which simplifies sample preparation. Methodologies have been developed for the quantitative analysis of a range of omega-3 and omega-6 fatty acids, including GLA, in serum. These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used for the analysis of fatty acids. ¹H NMR can be used to quantify fatty acids by evaluating specific proton signals, such as those from terminal methyl groups, divinyl protons, and allyl protons, to calculate the relative amounts of different fatty acids.

¹³C NMR can also be used for quantitative analysis, with signals from ω-2 carbons, divinyl carbons, and allylic carbons being particularly useful. While NMR may not always achieve the same level of sensitivity as mass spectrometry-based methods, it is a valuable tool for structural confirmation and for analyzing the composition of fatty acid mixtures without the need for derivatization. The combination of HPLC with NMR detection (LC-NMR) has also been explored for the quantification of alpha- and gamma-linolenic acids, allowing for their differentiation and quantification from their ¹H NMR spectra even when complete chromatographic separation is not achieved. nih.gov

Immunochemical and Molecular Biology Techniques (e.g., Western Blot, qPCR, ELISA) for Pathway Analysis

The investigation of gamma-linolenic acid's (GLA) effects at the cellular and molecular level is greatly facilitated by a suite of powerful immunochemical and molecular biology techniques. These methods allow researchers to dissect the specific pathways through which GLA and its metabolites exert their biological activities. Techniques such as Western blot, quantitative polymerase chain reaction (qPCR), and enzyme-linked immunosorbent assay (ELISA) are instrumental in elucidating changes in protein expression, gene transcription, and protein secretion, respectively.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of GLA research, it is employed to assess how GLA treatment alters the expression levels of key proteins involved in various cellular pathways. For instance, studies have utilized Western blotting to demonstrate the anti-inflammatory effects of GLA. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, GLA has been shown to significantly inhibit the protein expression of inducible nitric oxide synthase (iNOS), pro-interleukin-1β (pro-IL-1β), and cyclooxygenase-2 (COX-2) nih.gov. Furthermore, GLA treatment has been observed to dramatically inhibit the LPS-induced degradation and phosphorylation of IκB-α, a key step in the activation of the NF-κB signaling pathway nih.gov.

The influence of GLA on cell signaling cascades has also been elucidated using this technique. Exogenous addition of GLA has been found to reduce the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK)-1, indicating an inhibitory effect on these signaling pathways nih.gov.

Interactive Data Table: Effect of Gamma-Linolenic Acid on Protein Expression (Western Blot Analysis)

| Target Protein | Experimental Model | Treatment | Observed Effect | Reference |

| iNOS | RAW 264.7 macrophages | LPS + GLA | Significant Inhibition | nih.gov |

| pro-IL-1β | RAW 264.7 macrophages | LPS + GLA | Significant Inhibition | nih.gov |

| COX-2 | RAW 264.7 macrophages | LPS + GLA | Significant Inhibition | nih.gov |

| Phospho-IκB-α | RAW 264.7 macrophages | LPS + GLA | Dramatic Inhibition | nih.gov |

| Phospho-ERK1/2 | RAW 264.7 macrophages | LPS + GLA | Significant Reduction | nih.gov |

| Phospho-JNK1 | RAW 264.7 macrophages | LPS + GLA | Significant Reduction | nih.gov |

| ICAM-1 | Cultured mesangial and NRK-52E cells | High Glucose + GLA | Significant Inhibition | nih.gov |

| Fibronectin | Cultured mesangial and NRK-52E cells | High Glucose + GLA | Significant Inhibition | nih.gov |

Quantitative PCR (qPCR) Analysis

Quantitative PCR, also known as real-time PCR, is a sensitive technique used to measure the expression levels of specific genes. In GLA research, qPCR is pivotal in understanding how this fatty acid modulates gene transcription. Studies have shown that GLA can influence the expression of genes involved in inflammation and apoptosis.

In an in vivo model of radiation-induced damage, treatment with GLA was found to restore the expression of several key genes to near-normal levels. This includes genes in the inflammatory pathway such as NF-κB and IκB, as well as those involved in apoptosis like Bcl-2 and Bax mdpi.com. Additionally, the expression of genes related to essential fatty acid metabolism, including delta-6-desaturase, COX-2, and 5-LOX, was also modulated by GLA treatment mdpi.com.

Interactive Data Table: Effect of Gamma-Linolenic Acid on Gene Expression (qPCR Analysis)

| Target Gene | Experimental Model | Treatment | Observed Effect | Reference |

| NF-κB | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| IκB | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| Bcl-2 | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| Bax | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| delta-6-desaturase | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| COX-2 | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| 5-LOX | C57BL/6J mice | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the study of GLA's effects, ELISA is frequently used to measure the concentrations of cytokines and other inflammatory mediators in biological samples.

In vivo studies have demonstrated that GLA treatment can significantly alter cytokine profiles. For example, in a mouse model of radiation injury, GLA administration helped to restore the duodenal concentrations of High Mobility Group Box 1 (HMGB1), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) to near-normal levels mdpi.com. Another study using human peripheral blood mononuclear cells (PBMCs) showed that dihomo-γ-linolenic acid (DGLA), a metabolite of GLA, led to a reduction in TNF-α and IL-10 levels after LPS stimulation nih.gov.

Interactive Data Table: Effect of Gamma-Linolenic Acid on Cytokine Levels (ELISA)

| Cytokine | Experimental Model | Treatment | Observed Effect | Reference |

| HMGB1 | C57BL/6J mice duodenum | Radiation + GLA | Reverted to control levels | mdpi.com |

| TNF-α | C57BL/6J mice duodenum | Radiation + GLA | Reverted to control values | mdpi.com |

| IL-6 | C57BL/6J mice duodenum | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| IL-10 | C57BL/6J mice duodenum | Radiation + GLA | Restoration to near-normal levels | mdpi.com |

| TNF-α | Human PBMCs | LPS + DGLA | Reduced to 60% of control | nih.gov |

| IL-10 | Human PBMCs | LPS + DGLA | Reduced to 60% of control | nih.gov |

| IFN-γ | Rat serum | Diet with GLA | Significant Decrease | nih.gov |

| MCP-1 | Rat serum | Diet with GLA | Significant Decrease | nih.gov |

| TNF-α | Rat serum | Diet with GLA | Significant Stimulation (in control group) | nih.gov |

Biotechnological and Experimental Applications of Gamma Linolenic Acid in Research

Experimental Tools and Reagents in Basic Research

In addition to its production, GLA and its derivatives serve as valuable tools in basic research, helping to elucidate fundamental biological mechanisms, particularly in the study of inflammation and cellular signaling.

GLA is used in experimental settings to probe the complex pathways of inflammation and lipid metabolism. It is a precursor to dihomo-gamma-linolenic acid (DGLA), which is then converted into anti-inflammatory series 1 prostaglandins (B1171923) and other bioactive metabolites. nih.govwikipedia.org This contrasts with arachidonic acid (AA), which is typically metabolized into pro-inflammatory eicosanoids. nih.govwikipedia.org

By introducing GLA to cell cultures or in animal models, researchers can study its effects on inflammatory processes. For example, in RAW 264.7 macrophage cells, a common model for studying inflammation, GLA has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These studies use GLA as a tool to dissect the molecular signaling pathways involved, such as the inactivation of NF-κB and AP-1, which are key transcription factors that regulate inflammatory responses. nih.gov Furthermore, GLA has been used in vitro to investigate its protective effects against ionizing radiation, where it was shown to improve the metabolic viability of irradiated cells and modulate antioxidant status. mdpi.comnih.gov

In another area of research, GLA has been used as a mechanistic probe to investigate its interaction with ion channels. An in silico molecular docking study explored the interaction between GLA and the human voltage-gated sodium channel 1.7 (NaV1.7), a key target in pain signaling. iosrjournals.org The study suggested that GLA could bind to and potentially block the channel, providing a hypothesis for its mechanism of action in certain pain conditions. iosrjournals.org Additionally, research on isolated pig coronary arteries has used GLA to demonstrate its ability to directly relax constricted arteries by acting as a competitive antagonist of the prostanoid TP receptor, challenging previous beliefs that only omega-3 fatty acids had this effect. toho-u.ac.jp

To enhance or target the activity of bioactive molecules, researchers sometimes create novel conjugates or complexes with other chemical entities. Ruthenium (Ru) complexes, for instance, are being extensively investigated in medicinal inorganic chemistry, particularly as potential anticancer agents. nih.gov These complexes are known to interact with proteins and can be designed to have specific biological activities. nih.govfrontiersin.org

The development of conjugates linking GLA to metal complexes like ruthenium is an emerging area of experimental research. While specific research on Ruthenium-GLA complexes is not extensively detailed in the provided context, the principle involves combining the biological activity of GLA with the unique chemical properties of ruthenium. Ruthenium complexes themselves have been studied for their effects on experimental tumors, where their mechanism appears to be unrelated to direct cytotoxicity, suggesting a more complex mode of action. nih.gov The interaction of ruthenium complexes with proteins is considered crucial to their biodistribution and mechanism of action. frontiersin.org

The synthesis of such novel complexes would allow researchers to investigate synergistic effects, explore new delivery mechanisms, or use the ruthenium component as a traceable tag to study the uptake and distribution of GLA within cells and tissues. This approach represents a sophisticated use of GLA not just as a bioactive molecule, but as a component in a larger, multi-functional experimental probe.

Q & A

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.